![molecular formula C20H25N3O2 B2979851 4-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)四氢-2H-吡喃-4-甲酰胺 CAS No. 2034265-84-2](/img/structure/B2979851.png)

4-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)四氢-2H-吡喃-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

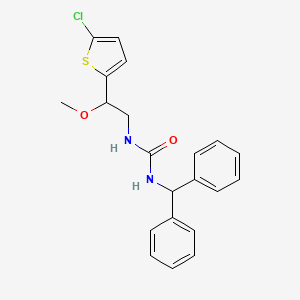

The compound “4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a derivative of the tetrahydropyrazolo[1,5-a]pyrimidine class . It is related to a series of compounds that have been identified as potential inhibitors of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .科学研究应用

抗癌和抗 5-脂氧合酶剂

Rahmouni 等人(2016 年)的一项研究讨论了新型吡唑并嘧啶衍生物的合成和生物学评估,包括与 4-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)四氢-2H-吡喃-4-甲酰胺 在结构上相似的化合物。这些衍生物表现出作为抗癌和抗 5-脂氧合酶剂的潜力,表明它们在与癌症和炎症相关的治疗应用中的效用。该研究还探讨了这些化合物的构效关系 (SAR),提供了对其药理学特性的见解 Rahmouni 等,2016。

抗氧化、抗肿瘤和抗菌活性

El-Borai 等人(2013 年)合成了与所讨论化合物密切相关的吡唑并吡啶衍生物,并评估了它们的抗氧化、抗肿瘤和抗菌活性。本研究证明了这些化合物的多种生物活性,表明它们在包括癌症治疗和微生物感染在内的各种治疗应用中的潜力 El-Borai 等,2013。

新型稠合杂环

Karthikeyan 等人(2014 年)探索了取代吡唑并[4,3-c]吡啶-3-醇的合成,它们在结构上与所讨论的化合物相关。该研究重点在于创造新型稠合杂环,表明该化合物与具有潜在药理应用的新型化学实体的开发相关 Karthikeyan 等,2014。

杀菌活性

Huppatz(1985)报道了吡唑并[1,5-a]嘧啶类似物的合成,包括与所讨论化合物相似的结构。研究表明,最简单的吡唑并[1,5-a]嘧啶对真菌表现出高水平的杀菌活性,特别是对担子菌物种。这表明这些化合物作为杀菌剂在农业应用中的潜在用途 Huppatz,1985。

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . The compound acts as a core protein allosteric modulator (CpAM) and has shown potential as an anti-HBV therapeutic .

Mode of Action

The compound interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . It modulates the conformation of the HBV core protein, which is crucial for the life cycle of the virus .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, affecting the HBV life cycle pathway .

Pharmacokinetics

The compound has demonstrated good oral bioavailability . In a HBV AAV mouse model, the lead compound demonstrated inhibition of HBV DNA viral load through oral administration . .

Result of Action

The result of the compound’s action is the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus .

属性

IUPAC Name |

4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-3,6-7,15H,4-5,8-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAUQWVBTWNZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![9-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2979780.png)

![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)

![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)

![3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine](/img/structure/B2979786.png)

![N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide](/img/structure/B2979788.png)

![N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979790.png)

![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)